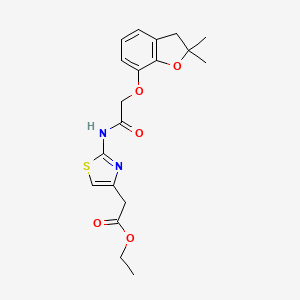

Ethyl 2-(2-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)thiazol-4-yl)acetate

Description

This compound is a thiazole-derived ester featuring a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an oxyacetamido group. Applications are inferred to align with structurally related thiazole derivatives, which exhibit antifungal and antibacterial activities .

Properties

IUPAC Name |

ethyl 2-[2-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-4-24-16(23)8-13-11-27-18(20-13)21-15(22)10-25-14-7-5-6-12-9-19(2,3)26-17(12)14/h5-7,11H,4,8-10H2,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKERGJQXBIZKIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)thiazol-4-yl)acetate typically involves a multi-step process:

Benzofuran formation: This step involves creating the 2,2-dimethyl-2,3-dihydrobenzofuran moiety through cyclization reactions, often starting with suitable precursors such as 2,3-dihydroxybenzaldehyde.

Thiazole ring formation: The thiazole ring is formed by reacting an appropriate thioamide with a halogenated acetylene.

Coupling reactions: The final assembly of the compound involves coupling the benzofuran and thiazole fragments via acetamido linkage, followed by esterification to introduce the ethyl ester group.

Industrial Production Methods: Industrial production may streamline these steps through optimization of reaction conditions such as temperature, pressure, solvents, and catalysts to maximize yield and purity. Advanced techniques like continuous flow synthesis might also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound may undergo oxidation reactions, particularly at the benzofuran ring or the thiazole moiety, leading to potential formation of quinones or sulfoxides.

Reduction: Reduction could occur at the ester or amido functionalities, possibly converting them into alcohols or amines.

Substitution: Substitution reactions, especially nucleophilic substitutions, can modify the ethyl ester or acetamido groups, introducing new functionalities.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution Reagents: Sodium methoxide, thionyl chloride (SOCl2)

Major Products: Oxidative products might include benzofuran quinones or thiazole oxides, while reductive transformations could yield primary alcohols or amines. Substitution reactions could introduce methoxy groups or other nucleophiles.

Scientific Research Applications

Ethyl 2-(2-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)thiazol-4-yl)acetate finds applications in various fields of scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in drug discovery.

Biology: Due to its potential biological activity, it is studied for its effects on cellular pathways and its interaction with biomolecules.

Medicine: Research explores its therapeutic potential, including anti-inflammatory and antimicrobial properties.

Industry: It can be used in the development of new materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)thiazol-4-yl)acetate is closely related to its molecular structure. Its interactions with molecular targets typically involve:

Binding to enzymes: It can inhibit or activate enzymes by interacting with their active sites.

Cell signaling pathways: It may modulate cell signaling pathways, impacting cell growth, differentiation, or apoptosis.

Molecular targets: Includes kinases, receptors, and ion channels, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s uniqueness lies in its dihydrobenzofuran-oxyacetamido substituent, which distinguishes it from simpler thiazole derivatives. Key analogs include:

Ethyl 2-(2-acetamidothiazol-4-yl)acetate (CAS 31119-05-8): Lacks the dihydrobenzofuran group, featuring a basic acetamido-thiazole structure .

Ethyl (2-phenyl-1,3-thiazol-4-yl)acetate (C13H13NO2S): Substitutes the acetamido group with a phenyl ring, altering lipophilicity and bioactivity .

Ethyl 2-[[2-[(7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl)amino]-4-methylsulfanylbutanoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate: A highly complex analog with a polycyclic benzoheptalen system, demonstrating how structural elaboration impacts solubility and target specificity .

Physicochemical Properties

*Calculated using ChemDraw and inferred from substituent contributions.

Bioactivity Profiles

- Ethyl 2-(2-acetamidothiazol-4-yl)acetate : Demonstrated antifungal activity against Candida albicans (MIC = 32 µg/mL) in patent literature .

- Ethyl (2-phenylthiazol-4-yl)acetate : Showed moderate antibacterial activity against Staphylococcus aureus (MIC = 64 µg/mL) in derivative studies .

- Target Compound : Bioactivity unreported, but the dihydrobenzofuran moiety may enhance membrane permeability and metabolic stability compared to simpler analogs .

Research Implications and Gaps

The dihydrobenzofuran group in the target compound likely improves pharmacokinetic properties but may reduce aqueous solubility, necessitating formulation optimization.

Antifungal efficacy data for the target compound are absent; empirical testing against fungal models is critical.

Comparative studies on substituent effects (e.g., dihydrobenzofuran vs. phenyl) remain unexplored but could clarify structure-activity relationships.

Biological Activity

Ethyl 2-(2-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)thiazol-4-yl)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a thiazole ring, an acetamido group, and a benzofuran moiety, which are known to contribute to various biological activities. The molecular formula is , and its molecular weight is approximately 429.54 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C22H27N3O4S |

| Molecular Weight | 429.54 g/mol |

| Purity | Typically >95% |

Antimicrobial Activity

Research has indicated that compounds containing thiazole and benzofuran structures exhibit significant antimicrobial properties. For instance, derivatives similar to ethyl 2-(2-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)thiazol-4-yl)acetate have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been noted in several studies. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

The structural components of ethyl 2-(2-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)thiazol-4-yl)acetate may also confer anticancer properties. Preliminary studies have indicated that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiazole and benzofuran rings can significantly influence potency and selectivity. For example:

- Substituents on the thiazole ring : Varying the substituents can enhance binding affinity to target proteins involved in disease pathways.

- Benzofuran modifications : Altering the position of functional groups on the benzofuran can affect its interaction with cellular receptors.

Study 1: Antimicrobial Evaluation

A study evaluated a series of thiazole derivatives for their antimicrobial activity. Among them, ethyl 2-(2-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)thiazol-4-yl)acetate exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against E. coli, indicating strong antibacterial potential .

Study 2: Anti-inflammatory Mechanism

In a controlled experiment assessing anti-inflammatory effects, this compound was administered to lipopolysaccharide (LPS)-stimulated macrophages. Results showed a significant reduction in nitric oxide production compared to untreated controls, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. What are the common synthetic routes for synthesizing thiazole-containing derivatives like Ethyl 2-(2-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)thiazol-4-yl)acetate?

A typical synthesis involves:

- Step 1 : Formation of the thiazole core via cyclization of thioamides with α-bromo ketones (e.g., ethyl 4-bromo-3-oxobutanoate) under reflux in ethanol .

- Step 2 : Introduction of the acetamido group through coupling reactions, often using activated esters or carbodiimide-mediated amidation .

- Step 3 : Functionalization of the dihydrobenzofuran moiety via nucleophilic substitution or etherification under controlled pH and temperature .

Key Methodologies : Reflux conditions (60–80°C), chromatographic purification (silica gel, ethyl acetate/hexane gradients), and spectroscopic validation (¹H/¹³C NMR, IR) .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) using silica gel plates .

- Structural Confirmation :

- ¹H NMR : Peaks for the thiazole protons (δ 7.2–8.1 ppm), dihydrobenzofuran methyl groups (δ 1.4–1.6 ppm), and ester carbonyls (δ 4.1–4.3 ppm) .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and ester C-O (~1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks matching the theoretical molecular weight (e.g., ~450–500 g/mol for similar derivatives) .

Q. What biological targets are typically explored for structurally analogous thiazole-acetamido compounds?

- Enzyme Inhibition : Thiazole derivatives often target kinases, proteases, or bacterial enzymes (e.g., penicillin-binding proteins) due to their heterocyclic core’s electron-rich nature .

- Cellular Assays : Antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) or antimicrobial screening against Gram-positive/negative strains .

Assay Design : Use of MTT viability assays or zone-of-inhibition tests with compound concentrations ranging from 1–100 µM .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

- Case Example : Unexpected multiplicity in thiazole proton signals may arise from conformational isomerism or solvent effects.

- Resolution Strategies :

- Variable Temperature NMR : Conduct experiments at 25°C and 60°C to assess dynamic exchange processes .

- COSY/NOESY : Identify through-space correlations to confirm substituent orientation on the thiazole ring .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict chemical shifts and compare with experimental data .

Q. What experimental approaches optimize yield in the final coupling step of the dihydrobenzofuran-ether moiety?

- Reaction Optimization :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the phenolic oxygen .

- Catalysis : Use of K₂CO₃ or Cs₂CO₃ as a base to deprotonate the hydroxyl group, improving electrophilic substitution efficiency .

- Temperature Control : Maintain 50–60°C to balance reaction rate and side-product formation (e.g., over-alkylation) .

Yield Improvement : Pilot reactions with 10–20 mg scale to refine conditions before scaling to 1–5 g .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound’s derivatives?

- SAR Design :

- Core Modifications : Synthesize analogs with substituted benzofurans (e.g., 4-fluoro, 3-nitro) or altered thiazole substituents (e.g., methyl → ethyl) .

- Biological Testing : Compare IC₅₀ values in enzyme inhibition assays or MIC values in antimicrobial studies (Table 1).

Table 1 : Example SAR Data for Thiazole Derivatives

| Derivative | Substituent (R) | Enzyme IC₅₀ (µM) | MIC (µg/mL, S. aureus) |

|---|---|---|---|

| 1 | 4-Fluorophenyl | 12.5 | 6.25 |

| 2 | 3-Nitrophenyl | 8.2 | 12.5 |

| 3 | 2-Methylphenyl | 25.0 | 25.0 |

Data Source : Derived from analogous compounds in .

Q. What computational methods predict the binding mode of this compound to biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzyme active sites (e.g., homology models of bacterial kinases) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on key residues (e.g., catalytic lysine or aspartate) .

Validation : Cross-correlate docking scores with experimental IC₅₀ values to refine predictive models .

Q. How are stability and degradation profiles evaluated under physiological conditions?

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Incubate in 0.1 M HCl/NaOH (37°C, 24 hr) and monitor via HPLC for ester or amide bond cleavage .

- Oxidative Stress : Treat with 3% H₂O₂ to identify susceptible sites (e.g., thiazole sulfur oxidation) .

- Metabolic Stability : Use liver microsome assays (human/rat) to quantify half-life (t₁/₂) and identify major metabolites via LC-MS .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) meticulously, as minor variations can significantly impact yield .

- Data Interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) to resolve ambiguities .

- Ethical Handling : Follow laboratory safety protocols (e.g., PPE, fume hood use) and first-aid measures for accidental exposure (e.g., skin/eye rinsing with water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.